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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health burden,

necessitating the development of novel and improved therapeutic agents. This guide provides a

detailed comparison of LAS190792 (also known as AZD8999), a novel investigational

bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA), against

established COPD treatments, specifically the long-acting muscarinic antagonist (LAMA)

tiotropium and the long-acting β2-agonist (LABA) indacaterol. This analysis is based on

available preclinical and clinical data to inform research and development professionals on the

potential positioning of this new therapeutic class.

Introduction to LAS190792
LAS190792 is a single molecule engineered to possess dual pharmacology, simultaneously

targeting two key pathways in the pathophysiology of COPD: cholinergic-mediated

bronchoconstriction and β2-adrenergic receptor-mediated bronchodilation.[1][2] This dual-

action mechanism is designed to offer superior bronchodilation compared to monotherapies by

providing additive or synergistic effects.[1][2]

Preclinical Pharmacological Profile
Preclinical studies have elucidated the pharmacological characteristics of LAS190792,

providing a basis for its clinical investigation. These studies highlight its potency and selectivity

for its intended targets.
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Receptor Binding and Functional Potency
LAS190792 demonstrates high potency at the human M3 muscarinic receptor and the β2-

adrenoceptor.[1] It is selective for the β2-adrenoceptor over β1- and β3-adrenoceptors,

suggesting a favorable cardiovascular safety profile.[1]

Tiotropium, a well-established LAMA, exhibits high affinity for all muscarinic receptor

subtypes but dissociates slowly from M1 and M3 receptors, leading to a long duration of

action.[3][4] Its kinetic selectivity for M1/M3 over M2 receptors is a key feature of its

pharmacological profile.[3]

Indacaterol is a LABA with high intrinsic efficacy at the β2-adrenoceptor, resulting in a rapid

onset and long duration of action.[5][6] It is nearly a full agonist at the human β2-

adrenoceptor.[5]

A summary of the preclinical receptor binding and functional potency data is presented in Table

1.

Table 1: Preclinical Receptor Potency and Selectivity
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Compound Target
Potency
(pIC50 /
pEC50)

Selectivity Key Findings

LAS190792
Human M3

Receptor

pIC50: 8.8

(binding)[1]
-

Potent M3

antagonist

activity.[1]

Human β2-

Adrenoceptor

pEC50: 9.6

(functional)[1]

Selective over β1

and β3[1]

High functional

potency,

comparable to

other LABAs.[1]

Tiotropium
Muscarinic

Receptors

High affinity for

M1-M5[3][4]

Kinetic selectivity

for M1/M3 over

M2[3]

Slow dissociation

from M1 and M3

receptors

contributes to

long duration of

action.[3][4]

Indacaterol
Human β2-

Adrenoceptor
pEC50: 8.06[5]

Similar β1

selectivity to

formoterol[5]

Close to a full

agonist with high

intrinsic efficacy.

[5]

In Vivo Bronchodilator Activity and Duration of Action
Preclinical in vivo studies in animal models have demonstrated the bronchodilator effects and

duration of action of these compounds.

In a dog model, nebulized LAS190792 was shown to inhibit acetylcholine-induced

bronchoconstriction with minimal cardiac effects and a sustained bronchodilation half-life of

13.3 hours.[1]

In conscious guinea pigs, intratracheally administered indacaterol provided

bronchoprotection for at least 24 hours, which was longer than salmeterol (12 hours),

formoterol (4 hours), and salbutamol (2 hours).[5]
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Tiotropium has demonstrated long-lasting bronchodilation and bronchoprotection in both

preclinical and clinical settings, supporting its once-daily dosing regimen.[3]

Clinical Efficacy and Safety: The NCT02059434 Trial
A key source of comparative data for LAS190792 comes from the Phase I, randomized,

double-blind, placebo-controlled, 5-way crossover study (NCT02059434).[7] This trial evaluated

the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses of

LAS190792 (100μg and 400μg) against indacaterol (150μg), tiotropium (18μg), and placebo in

38 patients with moderate to severe COPD.[8]

Efficacy: Bronchodilation
The primary pharmacodynamic endpoint in the NCT02059434 trial was the change from

baseline in trough forced expiratory volume in 1 second (FEV1). The available results from a

late-breaking abstract are summarized in Table 2.

Table 2: Change from Baseline in Trough FEV1 in Patients with Moderate to Severe COPD

(NCT02059434)

Treatment Dose
Change from
Baseline in Trough
FEV1 (mL)

Comparison to
Placebo

LAS190792 400μg 178[8]
Statistically significant

improvement[8]

100μg 104[8]
Statistically significant

improvement[8]

Indacaterol 150μg -
Statistically significant

improvement

Tiotropium 18μg -
Statistically significant

improvement

Placebo - - -
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Note: Specific values for indacaterol and tiotropium were not provided in the abstract, but all

active treatments showed statistically significant improvements versus placebo.[8]

The 400μg dose of LAS190792 demonstrated a statistically significantly greater improvement

in trough FEV1 compared to the 100μg dose of LAS190792 and the 150μg dose of indacaterol.

[8] Tiotropium 18μg also showed a statistically significantly greater improvement than

LAS190792 100μg.[8]

Safety and Tolerability
Both doses of LAS190792 were reported to be safe and well-tolerated in the NCT02059434

study.[8] A good efficacy profile was observed over 24 hours.[8]

Current COPD Treatment Landscape
The 2025 Global Initiative for Chronic Obstructive Lung Disease (GOLD) report recommends a

personalized approach to COPD management based on symptom burden and exacerbation

risk.[7][9][10][11][12] For patients with high symptom burden, initial therapy with a LAMA or a

LABA is recommended, with escalation to a LAMA/LABA combination if symptoms persist.[7]

For patients with a high risk of exacerbations, a LAMA/LABA combination is often the preferred

initial treatment.[7] This positions LAS190792, as a MABA, as a potential future option for

patients who would otherwise be candidates for LAMA/LABA combination therapy.

Experimental Protocols
Preclinical In Vitro Studies
Receptor Binding Assays (General Protocol): Radioligand binding assays are typically used to

determine the affinity of a compound for its target receptor. For LAS190792, this would involve

using membranes from cells expressing human M3 muscarinic receptors or β2-adrenoceptors.

The investigational compound is incubated with the membranes and a radiolabeled ligand

known to bind to the receptor. The concentration of the investigational compound that inhibits

50% of the specific binding of the radioligand (IC50) is determined. The pIC50 is the negative

logarithm of the IC50 value.

Functional Assays (General Protocol): Functional assays measure the biological response of a

cell or tissue to a drug. For β2-adrenoceptor agonism, isolated guinea pig trachea preparations
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can be used. The tissue is mounted in an organ bath, and changes in muscle tone are

measured. The concentration of the agonist that produces 50% of the maximal relaxation

(EC50) is determined. The pEC50 is the negative logarithm of the EC50 value.

Clinical Trial Protocol (NCT02059434)
Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.[7][8]

Each participant received single doses of LAS190792 (100μg and 400μg), indacaterol (150μg),

tiotropium (18μg), and placebo, with a washout period between each treatment.[7][8]

Inclusion Criteria: Patients with a diagnosis of moderate to severe COPD.[8]

Primary Outcome Measures:

Safety and tolerability of single inhaled doses of LAS190792.

Pharmacodynamics, assessed as the change from baseline in trough FEV1.[8]

Pharmacokinetic Assessments: Plasma concentrations of LAS190792 were measured at

various time points post-dose to determine parameters such as Cmax, Tmax, and AUC.[8]
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NCT02059434 Clinical Trial Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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